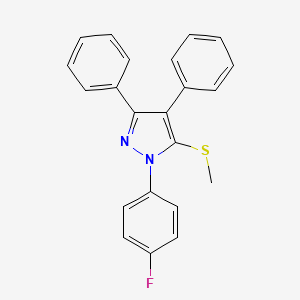

1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole

Description

Properties

CAS No. |

871110-09-7 |

|---|---|

Molecular Formula |

C22H17FN2S |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-5-methylsulfanyl-3,4-diphenylpyrazole |

InChI |

InChI=1S/C22H17FN2S/c1-26-22-20(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)24-25(22)19-14-12-18(23)13-15-19/h2-15H,1H3 |

InChI Key |

ARRPVEFPZINITI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For this compound, the starting materials would include 4-fluorobenzaldehyde, acetophenone, and methylthioacetophenone.

Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, Grignard reagents, Lewis acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a pyrazole ring with a fluorophenyl group at the first position, two phenyl groups at the third and fourth positions, and a methylthio group at the fifth position. This arrangement gives it unique chemical properties and potential biological activities.

Chemical Properties and Reactions

The chemical behavior of this compound can be analyzed through reactions typical of pyrazole derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods.

Applications

The applications of this compound extend into various fields. Specifically, pyrazole derivatives are known for their diverse biological activities, and this compound has been studied for potential pharmacological effects.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinities with biological targets.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of substituents that influence both its chemical behavior and biological activity compared to these similar compounds. Examples of compounds with structural similarities include:

- 1-(Phenyl)-3,5-dimethylpyrazole: Lacks fluorine substitution and exhibits different biological activity.

- 3-(4-Chlorophenyl)-5-methylthio-1H-pyrazole: Contains chlorine instead of fluorine, leading to the potential for different reactivity.

- 1-(4-Nitrophenyl)-3,5-diphenylpyrazole: The nitro group introduces different electronic properties, affecting reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and diphenyl groups enhance its binding affinity to these targets, while the methylthio group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole:

Key Observations :

- Halogen Substitution: Compounds 4 (Cl) and 5 (F) are isostructural but differ in halogen electronegativity.

- Sulfur-Containing Groups : The methylthio group in the target compound may enhance lipophilicity compared to methoxy or hydroxy groups in analogues like 7k , affecting membrane permeability .

- Hybrid Cores : Pyrazole-thiazole hybrids (e.g., 7k ) exhibit diverse bioactivity, while triazole-containing derivatives (e.g., 4 , 5 ) show moderate antimicrobial effects .

Physicochemical Properties

| Property | Target Compound | Compound 4 | Compound 7k |

|---|---|---|---|

| Molecular Weight | 436.55 g/mol | 592.08 g/mol | 339.39 g/mol |

| LogP (Predicted) | ~4.2 (highly lipophilic) | ~3.8 | ~3.5 |

| Solubility | Low in water; soluble in DMSO/DMF | Similar to target | Moderate in DMSO |

| Crystallinity | Not reported | Triclinic, P̄1 symmetry | Not reported |

Biological Activity

1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a fluorophenyl group at the first position and two phenyl groups at the third and fourth positions, along with a methylthio group at the fifth position, contributes to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C22H17FN2S

- Molecular Weight : 360.45 g/mol

- CAS Number : 871110-09-7

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study involving pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Its structural features contribute to its ability to inhibit bacterial growth and fungal infections.

Research Findings : In vitro tests revealed that certain pyrazole derivatives possess significant antifungal activity against various phytopathogenic fungi. For instance, compounds similar to this compound exhibited IC50 values in the range of 11.91 to 16.98 µg/mL against specific fungi .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways has been noted in various studies.

Example : Compounds structurally related to this compound have been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at position 1 | Enhances binding affinity with targets |

| Methylthio at position 5 | Improves solubility and bioavailability |

| Phenyl groups | Contribute to hydrophobic interactions |

Research indicates that the presence of fluorine increases lipophilicity, which is crucial for cellular uptake and target interaction .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)pyrazole derivatives?

Answer:

Synthesis optimization requires multi-step protocols, including:

- Condensation reactions (e.g., ketones with hydrazines under acidic conditions) .

- Purification techniques such as column chromatography (silica gel) and recrystallization (ethanol/glacial acetic acid mixtures) to isolate tautomeric forms .

- Reaction monitoring via TLC or HPLC to ensure intermediate purity. For example, highlights the use of ethyl ester derivatives to stabilize reactive intermediates during thiazole-pyrazole hybrid synthesis.

Basic: How is structural characterization performed for pyrazole derivatives with tautomeric complexity?

Answer:

- X-ray crystallography resolves tautomeric forms (e.g., enol vs. keto) by analyzing bond lengths and angles (e.g., C=O vs. C–OH in ) .

- NMR spectroscopy identifies proton environments (e.g., methylthio groups at δ 2.4–2.6 ppm) and aromatic splitting patterns .

- Mass spectrometry confirms molecular weight and fragmentation patterns, critical for verifying substituent positions .

Advanced: How does enol-to-keto tautomerism impact the biological activity of pyrazole derivatives?

Answer:

- Tautomer stability influences binding affinity. For instance, the keto form in exhibits stronger intermolecular hydrogen bonding (C2–H2A⋯F1), enhancing crystal packing and potentially bioavailability .

- Activity assays must account for tautomeric equilibrium (e.g., pH-dependent shifts in solution), which can alter interactions with biological targets like kinases or antimicrobial receptors .

Advanced: What computational methods predict the electronic and conformational properties of pyrazole derivatives?

Answer:

- DFT calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps and charge distribution to predict reactivity .

- Molecular docking (AutoDock Vina) evaluates binding modes with targets (e.g., p38 kinase), guiding substituent modifications for enhanced affinity .

- MD simulations assess conformational flexibility in biological environments, such as solvent-accessible surface areas of fluorophenyl groups .

Basic: What methodologies are used to assess antimicrobial activity in pyrazole derivatives?

Answer:

- MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) with positive controls (e.g., fluconazole) .

- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.

- Structure-activity trends : Fluorine substitution at the 4-position enhances activity due to increased electronegativity and membrane permeability .

Advanced: How are heterocyclic hybrid systems (e.g., pyrazole-thiazole) designed and characterized?

Answer:

- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) links pyrazole cores to thiazole/triazole units .

- Single-crystal analysis confirms regioselectivity and dihedral angles between rings (e.g., 48.97° between pyrazole and phenylthiol in ) .

- Electronic effects : Methylthio groups at C5 increase electron density, altering redox properties in electrochemical assays .

Advanced: How do crystallographic studies inform the stability of pyrazole derivatives?

Answer:

- Intermolecular interactions : O–H⋯N and C–H⋯π bonds stabilize crystal lattices (e.g., reports a hydrogen bond length of 2.76 Å) .

- Packing diagrams reveal slip-stacked arrangements of fluorophenyl rings, reducing steric strain .

- Thermogravimetric analysis (TGA) correlates crystallinity with thermal stability (decomposition >200°C for most derivatives) .

Advanced: What strategies improve the structure-activity relationship (SAR) of pyrazole-based kinase inhibitors?

Answer:

- Substituent engineering : Introducing 4-methoxyphenyl groups enhances hydrophobic interactions with kinase ATP-binding pockets .

- Bioisosteric replacement : Replacing methylthio (-SMe) with trifluoromethyl (-CF₃) improves metabolic stability .

- Pharmacophore mapping identifies critical hydrogen bond acceptors (e.g., pyrazole N1) and aromatic pharmacophores for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.